molecular formula C8H8F3N3O B1303354 N-(3-(Trifluoromethyl)phenyl)hydrazinecarboxamide CAS No. 448233-17-8

N-(3-(Trifluoromethyl)phenyl)hydrazinecarboxamide

Cat. No.: B1303354
CAS No.: 448233-17-8
M. Wt: 219.16 g/mol
InChI Key: KALJZHYDUIZASO-UHFFFAOYSA-N
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Scientific Research Applications

N-(3-(Trifluoromethyl)phenyl)hydrazinecarboxamide has several applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Research on its potential therapeutic effects and mechanisms of action is ongoing.

    Industry: It is used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Trifluoromethyl)phenyl)hydrazinecarboxamide typically involves the reaction of 3-(trifluoromethyl)aniline with hydrazinecarboxamide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction .

Industrial Production Methods

This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products .

Chemical Reactions Analysis

Types of Reactions

N-(3-(Trifluoromethyl)phenyl)hydrazinecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Mechanism of Action

The mechanism of action of N-(3-(Trifluoromethyl)phenyl)hydrazinecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and specificity. This interaction can modulate various biochemical pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(Trifluoromethyl)phenyl)hydrazinecarboxamide is unique due to its specific structure, which allows for distinct interactions with biological targets. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound in various research applications .

Properties

IUPAC Name

1-amino-3-[3-(trifluoromethyl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N3O/c9-8(10,11)5-2-1-3-6(4-5)13-7(15)14-12/h1-4H,12H2,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KALJZHYDUIZASO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380625
Record name N-[3-(Trifluoromethyl)phenyl]hydrazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

448233-17-8
Record name N-[3-(Trifluoromethyl)phenyl]hydrazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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